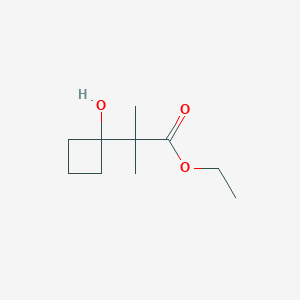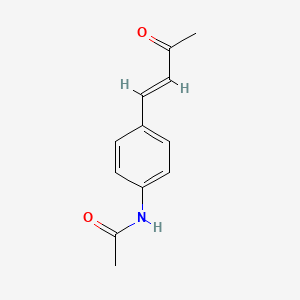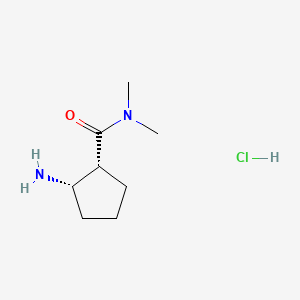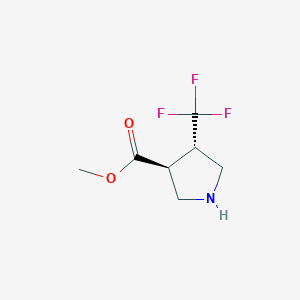
Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with chlorine and methyl groups, and a propanoate ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ester and amino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
類似化合物との比較
Similar Compounds
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid: This compound shares the pyrazole ring structure but lacks the ester and amino groups.
(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of the propanoate ester.
Uniqueness
Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
methyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)5-14(13-7)6-10(2,12-3)9(15)16-4/h5,12H,6H2,1-4H3 |
InChIキー |
CTMQARSLDMIUJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1Cl)CC(C)(C(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)




